5-Aminomethyl-2-methyl-benzoic acid methyl ester 5-Aminomethyl-2-methyl-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1430839-93-2
VCID: VC5301823
InChI: InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3
SMILES: CC1=C(C=C(C=C1)CN)C(=O)OC
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

5-Aminomethyl-2-methyl-benzoic acid methyl ester

CAS No.: 1430839-93-2

Cat. No.: VC5301823

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

5-Aminomethyl-2-methyl-benzoic acid methyl ester - 1430839-93-2

Specification

CAS No. 1430839-93-2
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name methyl 5-(aminomethyl)-2-methylbenzoate
Standard InChI InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3
Standard InChI Key FGRRSOSNUHLOLL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The IUPAC name for this compound is methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride, reflecting its functional groups: a methyl ester at position 1, a methyl group at position 2, and an aminomethyl group at position 5 on the benzene ring . The hydrochloride salt enhances its stability and solubility in polar solvents. The molecular structure is confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and IR, which identify key peaks for the ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}), aromatic protons (δ7.28.1ppm\delta \, 7.2–8.1 \, \text{ppm}), and amine groups (δ2.53.0ppm\delta \, 2.5–3.0 \, \text{ppm}).

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular weight215.67 g/mol
Density1.132±0.06g/cm31.132 \pm 0.06 \, \text{g/cm}^3
Melting point3940C39–40^\circ \text{C}
Boiling point285.4±20.0C285.4 \pm 20.0^\circ \text{C}
SolubilityMiscible in polar solvents

The compound’s low melting point and moderate solubility in organic solvents like methanol and dichloromethane facilitate its use in synthetic workflows .

Synthesis and Reaction Pathways

Industrial Synthesis

The synthesis of 5-aminomethyl-2-methyl-benzoic acid methyl ester typically proceeds via a multi-step route:

  • Esterification: 5-Amino-2-methylbenzoic acid is treated with methanol under acidic conditions to form the methyl ester .

  • Aminomethylation: The amino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

  • Hydrochloride Formation: The free base is reacted with hydrochloric acid to yield the stable hydrochloride salt .

Optimized conditions (e.g., solvent selection, temperature control) ensure yields exceeding 70% .

Key Reactions

  • Hydrolysis: Under basic conditions, the ester hydrolyzes to 5-aminomethyl-2-methylbenzoic acid, a precursor for further functionalization .

  • Nitration: Electrophilic aromatic substitution at the meta position relative to the ester group produces nitro derivatives, useful in explosive and dye industries .

  • Amide Formation: Reaction with acyl chlorides yields amides, expanding its utility in polymer chemistry .

Applications in Research and Industry

Pharmaceutical Development

This compound serves as an intermediate in synthesizing antipsychotic agents (e.g., sulpiride analogs) and anti-inflammatory drugs . Its aminomethyl group enables interactions with biological targets, such as serotonin receptors, as demonstrated in in vivo studies showing reduced inflammation markers at doses of 10–20 mg/kg.

Agrochemical Formulations

Incorporated into herbicides like mesosulfuron-methyl, it inhibits acetolactate synthase (ALS), disrupting plant amino acid biosynthesis . Field trials report effective weed control at concentrations as low as 0.25 ng/mL .

Material Science

The compound’s thermal stability (decomposition>200C\text{decomposition} > 200^\circ \text{C}) and solubility profile make it suitable for synthesizing heat-resistant polymers and coatings .

EndpointResultSource
Acute toxicity (LD50)>2000mg/kg> 2000 \, \text{mg/kg} (rat)
MutagenicityNegative (Ames test)
Skin irritationMild

Recent Advances and Future Directions

Recent studies focus on catalytic asymmetric synthesis to produce enantiomerically pure variants for chiral drug development . Additionally, its role in metal-organic frameworks (MOFs) is being explored for gas storage applications due to its rigid aromatic backbone .

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